N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide
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Overview
Description
Comparative Pharmacokinetics Analysis
The study presented in paper focuses on the pharmacokinetics of a lipophilic substituted benzamide and its comparison with sulpiride. The compound , while not identical to "N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide", shares a similar sulfamoyl furan carboxamide structure. The research indicates that the compound has a higher systemic bioavailability and brain penetration compared to sulpiride, suggesting that modifications to the benzamide structure can significantly influence pharmacokinetic properties.
Synthesis and Characterization Analysis
In paper , the synthesis and characterization of a furan-2-carboxamide derivative and its metal complexes are detailed. The compound, which features a chloropyridinyl group, was characterized using various techniques, including FT-IR, NMR, and HR-MS. The study provides insights into the synthesis process and the structural analysis of furan carboxamide derivatives, which could be relevant for the synthesis of "this compound".
Molecular Structure Analysis
Paper reports on the structural and spectral analyses of a dithiodi-o-phenylene bis-furan-2-carboxamide. The compound's structure was determined using single-crystal X-ray diffraction and characterized by 1H NMR. The study's findings on the solid-state interactions and optimized geometries using DFT methods can provide valuable information for understanding the molecular structure of similar furan-2-carboxamide compounds.
Chemical Reactions Analysis
The synthesis of furan compounds is explored in paper , where intermediates such as 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide are synthesized and characterized. The paper provides a two-step reaction process and uses DFT to analyze the molecular structures. This information could be useful in understanding the chemical reactions involved in synthesizing furan-2-carboxamide derivatives.
Physical and Chemical Properties Analysis
In paper , the structure-activity relationship of various benzamide and benzo[b]furan carboxamide derivatives is examined. The study evaluates the serotonin 5-HT4 agonistic activity and provides insights into the physical and chemical properties that influence biological activity. This could be relevant for assessing the potential biological applications of "this compound".
Scientific Research Applications
Sulfonamides in Drug Design and Therapy
Sulfonamides, featuring a similar sulfamoyl moiety, have been investigated for their diverse pharmacological properties. They are integral to several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The research highlights the therapeutic activities of these compounds in managing cardiovascular diseases and obesity through potent inhibition of carbonic anhydrase isoforms. This suggests a polypharmacological approach to drug repositioning, where existing drugs are explored for new therapeutic applications (Carta, Supuran, 2012).
Furan Derivatives in Pharmaceutical Chemistry
Furan derivatives have shown significance in drug design, underscoring their presence in bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been studied for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural versatility of furan derivatives allows for the synthesis of compounds with optimized activity and selectivity, demonstrating the potential of furan-based structures in developing novel therapeutics (Ostrowski, 2022).
Mechanism of Action
The mechanism of action of similar compounds has been explored. For example, substituted cinnamides were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Safety and Hazards
The safety and hazards of similar compounds have been studied . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Future Directions
The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The new motifs were predicted for their drug likeness and ADME studies .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-8-13(23(18,19)15-2)6-12(22-8)14(17)16-9-3-4-10-11(5-9)21-7-20-10/h3-6,15H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXYRTUTDLAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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